2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide
Description
This compound is a quinoxaline-derived acetamide featuring a trifluoromethylsulfanyl (SCF₃) substituent on the ortho position of the phenyl ring. The SCF₃ group is electron-withdrawing, enhancing metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)26-14-8-4-3-7-12(14)22-15(24)9-13-16(25)23-11-6-2-1-5-10(11)21-13/h1-8,13,21H,9H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTGDLYJFMFIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide (CAS No. 352458-03-8) is a novel derivative of tetrahydroquinoxaline that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 311.34 g/mol. The presence of the trifluoromethyl group and the tetrahydroquinoxaline moiety is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Activity : Studies have shown that derivatives of tetrahydroquinoxaline can possess anticonvulsant properties. For instance, compounds with similar structures have demonstrated efficacy in protecting against seizures in animal models, particularly in the maximal electroshock (MES) test .
- Anticancer Activity : The incorporation of trifluoromethyl groups in phenyl derivatives has been linked to enhanced anticancer activity. For example, compounds with similar substituents have shown significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent cytotoxicity .
- Cytotoxic Properties : The compound's ability to inhibit cell proliferation has been documented in various studies. The cytotoxic effects are often assessed using MTT assays across different cancer cell lines. For instance, some derivatives have shown IC50 values lower than traditional chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and enhances bioactivity |
| Tetrahydroquinoxaline core | Essential for anticonvulsant and anticancer effects |
| Acetamide linkage | Contributes to overall stability and activity |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticonvulsant Studies : A study involving N-substituted phenyl acetamides demonstrated that specific substitutions at the 3-position significantly affected anticonvulsant efficacy. Compounds with trifluoromethyl groups exhibited enhanced protective effects against MES-induced seizures .
- Cytotoxicity Assays : In vitro tests on various cancer cell lines revealed that compounds structurally related to this compound showed promising anticancer activity with IC50 values ranging from 0.28 to 10 µg/mL depending on the specific cell line tested .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Bioactivity: The SCF₃ group in the target compound and its dimethyl analog (Table 1, Row 2) introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative degradation compared to non-fluorinated analogs like N-octyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide .
Synthetic Accessibility: The target compound and its chloro-CF₃ analog (Row 3) share similar synthetic routes, likely involving coupling of the quinoxalinone core with substituted phenylacetamides. and highlight the use of triethylamine and acetonitrile in analogous reactions, with yields ranging from 57–90% .
Thermal and Spectral Properties :
- Melting points (m.p.) for related compounds vary significantly:
- N-Octyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamide (Row 4) melts at 90–91°C, indicating lower crystallinity due to the flexible alkyl chain .
Potential Pharmacological Implications: The SCF₃ group’s hydrophobicity may enhance blood-brain barrier penetration, making the target compound suitable for central nervous system targets. In contrast, the Cl/CF₃-substituted analog (Row 3) could exhibit stronger σ-electron interactions with aromatic residues in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
